1,2-Distearoyl-rac-glycerol
Overview
Description
1,2-Distearoyl-rac-glycerol, also known as glyceryl distearate, is a diester of glycerol and stearic acid. It is a white or almost white, waxy solid that is commonly used in various industrial and scientific applications. The compound has the chemical formula C39H76O5 and a molecular weight of 625.02 g/mol .
Mechanism of Action
Target of Action
1,2-Distearoyl-rac-glycerol, also known as Distearin, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is known to be used in the generation of micelles, liposomes, and other types of artificial membranes .
Biochemical Pathways
It is known that it can be used in the generation of liposomes and other types of artificial membranes . These structures are often used to encapsulate drugs, enhancing their delivery to specific cells or tissues.
Pharmacokinetics
It is known that pegylated lipids, such as this compound, can enhance the stability of lipid nanoparticles (lnps), reduce their clearance mediated by the kidney and mononuclear phagocyte system, thus prolonging their circulation time in the bloodstream .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature, as it has a melting point of 72-74 °C . Furthermore, the compound’s efficacy and stability can be enhanced when used in the generation of liposomes and other types of artificial membranes .
Biochemical Analysis
Biochemical Properties
1,2-Distearoyl-rac-glycerol plays a role in various biochemical reactions. It is a substrate of diacylglycerol kinase and is involved in the phospholipid metabolic pathway . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
It is known that it can be used in the generation of micelles, liposomes, and other types of artificial membranes . This suggests that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the phospholipid metabolic pathway . The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are not specified in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-rac-glycerol can be synthesized through the esterification of glycerol with stearic acid. The reaction typically involves heating glycerol and stearic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures, usually around 150-200°C, to facilitate the formation of the ester bonds .
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is often conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions helps achieve high conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-rac-glycerol undergoes various chemical reactions, including:
Transesterification: This compound can participate in transesterification reactions with other alcohols or esters, resulting in the exchange of ester groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Transesterification: Alcohols or esters, acid or base catalysts, and heat.
Major Products Formed
Hydrolysis: Glycerol and stearic acid.
Oxidation: Peroxides and other oxidation products.
Transesterification: New esters and alcohols.
Scientific Research Applications
1,2-Distearoyl-rac-glycerol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-rac-glycerol: Similar structure but with palmitic acid instead of stearic acid.
1,2-Dioleoyl-rac-glycerol: Contains oleic acid instead of stearic acid.
1,2-Dimyristoyl-rac-glycerol: Contains myristic acid instead of stearic acid.
Uniqueness
1,2-Distearoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. The long stearic acid chains contribute to its high melting point and waxy texture, making it suitable for applications requiring solid or semi-solid lipid components .
Properties
IUPAC Name |
(3-hydroxy-2-octadecanoyloxypropyl) octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUSDOQQWJGJQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866179 | |
Record name | 3-Hydroxypropane-1,2-diyl dioctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycerol 1,2-dioctadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51063-97-9, 1188-58-5 | |
Record name | (±)-1,2-Distearin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51063-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dioctadecanoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051063979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Distearin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (±)-1-(hydroxymethyl)ethane-1,2-diyl distearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1,2-DISTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93TWS7F2GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glycerol 1,2-dioctadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
71 - 72 °C | |
Record name | Glycerol 1,2-dioctadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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